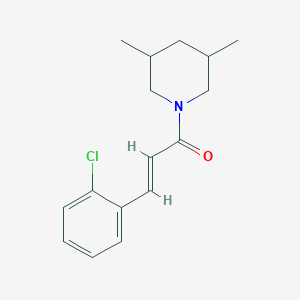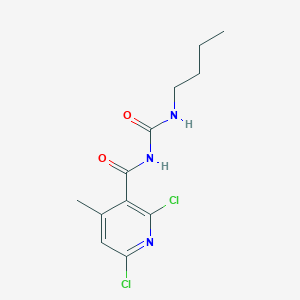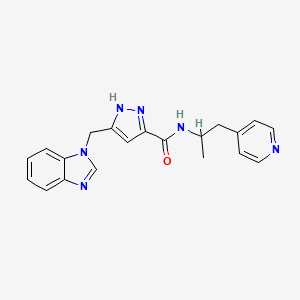![molecular formula C15H13FN2O3 B5480049 METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5480049.png)
METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12FN2O3 It is a derivative of benzoic acid and features a fluorinated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate typically involves the reaction of 3-fluoroaniline with methyl 3-aminobenzoate in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline moiety can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate: A similar compound with the fluorine atom positioned differently on the benzoate ring.
Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate: Another derivative with the fluorine atom on the para position of the aniline ring.
Uniqueness
Methyl 3-{[(3-fluoroanilino)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 3-[(3-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-14(19)10-4-2-6-12(8-10)17-15(20)18-13-7-3-5-11(16)9-13/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMPOJEXPGIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(dimethylamino)-2-oxoethyl]acetamide](/img/structure/B5479969.png)
![N'-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B5479973.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5479981.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5479987.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5480016.png)
METHANONE](/img/structure/B5480019.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-[(3-hydroxypropyl)amino]-N-methylnicotinamide](/img/structure/B5480020.png)
![4-[7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5480031.png)
![N-1-adamantyl-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5480032.png)

![3-methyl-6-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5480046.png)

![3-{5-[2-(benzyloxy)-5-chlorophenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5480074.png)
